molecular formula C24H27ClFN3OS B2389536 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride CAS No. 1215345-29-1

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

Cat. No.: B2389536
CAS No.: 1215345-29-1
M. Wt: 460.01
InChI Key: UFILXNCOWKUCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is an arylpiperazine derivative characterized by a 4-fluorophenyl-substituted thiazole ring, a piperazine linker, and a phenylbutanone backbone. The hydrochloride salt enhances solubility, a critical factor for bioavailability .

Properties

IUPAC Name

1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3OS.ClH/c1-2-21(18-6-4-3-5-7-18)24(29)28-14-12-27(13-15-28)16-23-26-22(17-30-23)19-8-10-20(25)11-9-19;/h3-11,17,21H,2,12-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFILXNCOWKUCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Thiazole Formation

4-Fluorophenylthiourea reacts with a haloacetone (e.g., bromoacetone) in the presence of a base (e.g., K₂CO₃) to form the thiazole core.

Reagents Conditions Yield Reference
4-Fluorophenylthiourea, bromoacetone, K₂CO₃ DMF, 60°C, 4h 70–85%

Mechanism :

  • Thiourea Activation : 4-Fluorophenylthiourea undergoes deprotonation to form a thiolate.
  • Nucleophilic Attack : The thiolate attacks bromoacetone, forming a thioester intermediate.
  • Cyclization : Intramolecular cyclization yields the thiazole ring.

Step 2: Methyl Bromide Functionalization

The thiazole’s methyl group is introduced via alkylation or halogenation.

Reagents Conditions Yield Reference
4-(4-Fluorophenyl)thiazole-2-ylmethanol, PBr₃ CH₂Cl₂, 0°C, 2h 80–90%

Mechanism :

  • Bromination : PBr₃ converts the hydroxyl group to a bromide, forming 4-(4-fluorophenyl)thiazol-2-ylmethyl bromide.

Alkylation of Piperazine

The piperazine ring is alkylated with the thiazole-methyl bromide to form the piperazine-thiazole intermediate.

Step 3: Piperazine Alkylation

Piperazine reacts with the brominated thiazole under basic conditions.

Reagents Conditions Yield Reference
Piperazine, 4-(4-fluorophenyl)thiazol-2-ylmethyl bromide, K₂CO₃ DMF, 80°C, 6h 75–85%

Mechanism :

  • Nucleophilic Substitution : Piperazine’s secondary amine attacks the brominated thiazole, displacing Br⁻.
  • Product : 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl).

Synthesis of 2-Phenylbutan-1-one

The butanone moiety is synthesized via ketone formation or reduction.

Step 4: Ketone Synthesis

2-Phenylbutan-1-one is prepared via Claisen-Schmidt condensation or Friedel-Crafts acylation.

Reagents Conditions Yield Reference
Acetophenone, butyraldehyde, NaOH H₂O/EtOH, reflux, 24h 60–70%

Mechanism :

  • Cross-Aldol Condensation : Acetophenone and butyraldehyde form the α,β-unsaturated ketone, which undergoes cyclization.

Formation of the Tertiary Amine

The piperazine-thiazole intermediate is alkylated with 2-phenylbutan-1-one.

Step 5: Tertiary Amine Formation

The piperazine-thiazole reacts with a bromo-derivative of 2-phenylbutan-1-one.

Reagents Conditions Yield Reference
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl, 2-phenylbutan-1-one hydrobromide, K₂CO₃ DMF, 60°C, 12h 65–75%

Mechanism :

  • Nucleophilic Substitution : The piperazine’s secondary amine attacks the bromo-butanone, forming the tertiary amine.

Salt Formation

The free base is converted to the hydrochloride salt.

Step 6: HCl Salt Formation

The tertiary amine reacts with HCl gas or in ethanol.

Reagents Conditions Yield Reference
Tertiary amine, HCl (g) EtOH, 0°C, 1h 90–95%

Mechanism :

  • Protonation : The tertiary amine’s nitrogen is protonated by HCl, forming the hydrochloride salt.

Alternative Synthetic Routes

Route A: Direct Acylation

  • Reagents : Piperazine, 4-(4-fluorophenyl)thiazol-2-ylmethyl chloride, 2-phenylbutanoyl chloride.
  • Conditions : DMF, 80°C, 6h.
  • Yield : 60–70%.

Route B: Reductive Amination

  • Reagents : Piperazine-thiazole, 2-phenylbutanone, NaBH₃CN.
  • Conditions : MeOH, 25°C, 24h.
  • Yield : 50–60%.

Optimization and Yield Considerations

Key factors influencing yield include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature Control : Moderate heating (60–80°C) minimizes side reactions.
  • Catalysts : K₂CO₃ or DMAP improve reaction efficiency.

Critical Analysis of Literature Methods

Method Advantages Disadvantages
Hantzsch Thiazole High yield, scalable Requires toxic haloacetones
Pd-Catalyzed Coupling Mild conditions Expensive catalysts
Claisen-Schmidt Simple reagents Low selectivity

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules, allowing researchers to explore new chemical entities and their properties.

Biology

Research has focused on its interactions with biological macromolecules, particularly its potential as a pharmaceutical agent. The compound may modulate neurotransmitter receptors or enzymes involved in signal transduction pathways, affecting mood, cognition, and behavior.

Medicine

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride has been investigated for potential therapeutic applications in treating neurological disorders. Its unique structure may enhance its efficacy compared to other compounds.

Industry

In industrial applications, this compound is explored for developing new materials and chemical processes, leveraging its unique properties for innovative solutions.

Case Studies and Research Findings

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in signal transduction.

    Pathways Involved: The compound could modulate pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs. Thiophene : The target compound’s thiazole ring (N-S heterocycle) may confer greater metabolic stability compared to thiophene-containing analogs (e.g., MK41, MK22) due to reduced susceptibility to oxidative degradation .
  • Fluorophenyl vs.
  • Salt Form : The hydrochloride salt in the target compound improves aqueous solubility relative to neutral analogs (e.g., MK41), which may enhance oral absorption .

Pharmacological Implications

  • Receptor Selectivity : Piperazine derivatives with electron-withdrawing groups (e.g., -CF₃ in MK41) often exhibit higher affinity for serotonin (5-HT) and dopamine receptors. The target compound’s 4-fluorophenyl group may balance lipophilicity and electronic effects for optimized CNS penetration .
  • SAR Trends : Replacement of thiophene (MK41) with thiazole (target compound) could alter π-π stacking interactions in receptor binding pockets, as seen in analogous studies .
  • Metabolism : Thiazole rings are less prone to CYP450-mediated oxidation than thiophene rings, suggesting improved metabolic stability for the target compound .

Crystallographic and Conformational Analysis

  • Piperazine Ring Puckering : The Cremer-Pople parameters () suggest that substituents on the piperazine ring influence puckering amplitude, affecting ligand-receptor docking. The target compound’s 4-fluorophenylthiazole group may enforce a specific chair conformation, enhancing binding specificity .
  • Crystallography Tools : SHELX software () has been widely used to refine structures of similar compounds, underscoring the reliability of structural data for comparative studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.